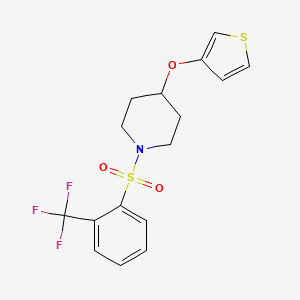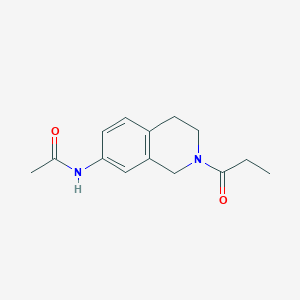
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” and its analogs involves the construction of the core scaffold of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a class of isoquinoline alkaloids . These compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .Molecular Structure Analysis
The molecular structure of “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is based on the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a common structure in many natural and synthetic compounds .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
The compound belongs to the class of 2-arylpropanoic acids , which are essential non-steroidal anti-inflammatory drugs (NSAIDs) . These compounds are widely used for treating various types of arthritis and musculoskeletal disorders. Notably, ibuprofen (2), a well-known NSAID, falls into this category. By coupling ibuprofen with tryptamine via amide bond formation, researchers obtained N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3). This novel compound may offer anti-inflammatory benefits due to its structural resemblance to ibuprofen.
Biological Activities of Tryptamine Derivatives
Tryptamine (1) and its derivatives exhibit a diverse array of biological activities . These include roles in neurotransmission, mood regulation, and immune modulation. By incorporating tryptamine into the structure of the compound, researchers may explore its potential effects on these pathways.
Antimicrobial Applications
Natural and synthetic compounds containing 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds have demonstrated diverse biological activities against infective pathogens . Researchers could explore the antimicrobial potential of this compound, especially considering its unique structure.
Hybrid Molecule Design
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one combines two pharmacologically active fragments: 1,2,3,4-tetrahydroquinoline and ibuprofen . This hybrid design may lead to synergistic effects, making it an interesting candidate for further investigation.
Drug Delivery Systems
Amides play a crucial role in drug delivery due to their stability and ease of synthesis. Researchers might explore using this compound as part of a drug delivery system, potentially enhancing bioavailability or targeting specific tissues.
Zukünftige Richtungen
The future directions for “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” and its analogs are likely to involve further exploration of their biological potential, given their diverse activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is also a promising area of research .
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which f2416-0224 belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in a range of biological activities
Biochemical Pathways
Thiq-based compounds are known to influence various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may have a range of molecular and cellular effects
Eigenschaften
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(18)16-7-6-11-4-5-13(15-10(2)17)8-12(11)9-16/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFPMGLFTLZJKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

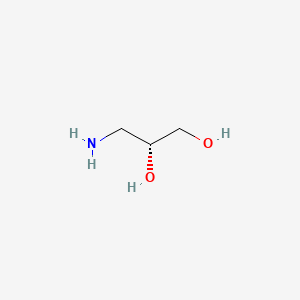

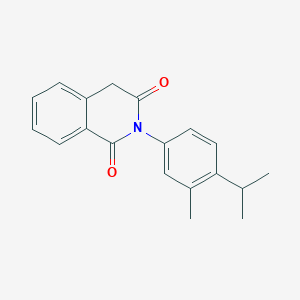
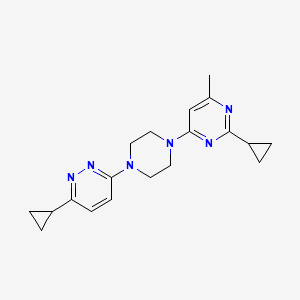
![1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2419094.png)
![N-(2,6-difluorophenyl)-2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2419096.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)
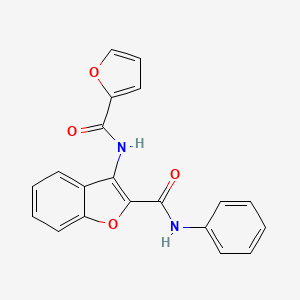
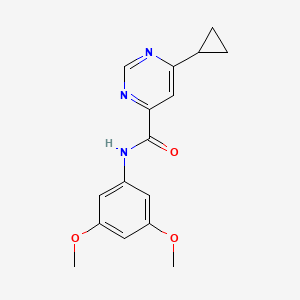
![4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2419101.png)
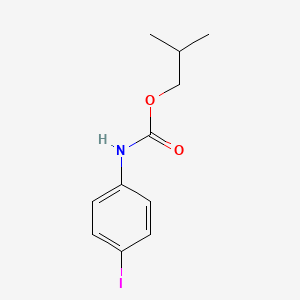
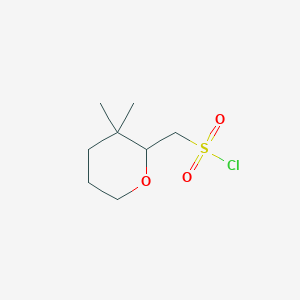
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)
